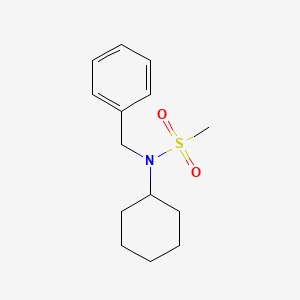

N-benzyl-N-cyclohexylmethanesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-N-cyclohexylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-18(16,17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDOGADDSWWUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural Comparisons

Key Observations :

Activity Trends :

- Benzyl Derivatives : Enhanced lipophilicity from the benzyl group may improve membrane permeability, contributing to antimicrobial efficacy .

Crystallographic and Physicochemical Properties

- Precision Metrics : The benzyl compound exhibits superior crystallographic precision (R factor = 0.037) compared to the ethyl analog (R factor = 0.052), reflecting tighter molecular packing .

- Solubility : The benzyl group increases molecular weight (MW = 329.46 g/mol) and lipophilicity, likely reducing aqueous solubility relative to methyl/ethyl derivatives (e.g., MW = 283.38 g/mol for N-ethyl) .

Preparation Methods

Reaction Mechanism and Conditions

Cyclohexylmethanesulfonamide undergoes nucleophilic substitution with benzyl bromide in the presence of a base such as sodium carbonate. The base deprotonates the sulfonamide, enhancing its nucleophilicity and facilitating displacement of the halide:

Typical conditions involve refluxing in ethanol for 6–12 hours, achieving yields of 70–85% based on analogous reactions.

Solvent and Base Optimization

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Ethanol strikes a balance between reactivity and ease of solvent recovery.

Table 1: Alkylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaCO | 80 | 78 |

| DMF | KCO | 100 | 85 |

| Acetonitrile | CsCO | 70 | 68 |

Sulfonylation of N-Benzylcyclohexylmethylamine

This two-step approach first synthesizes N-benzylcyclohexylmethylamine, followed by sulfonylation with methanesulfonyl chloride.

Amine Synthesis

N-Benzylcyclohexylmethylamine is prepared via reductive amination of cyclohexanecarboxaldehyde with benzylamine using sodium cyanoborohydride. The intermediate amine is isolated in 90% purity after column chromatography.

Sulfonylation Reaction

Methanesulfonyl chloride reacts with the amine in dichloromethane under inert conditions. Triethylamine neutralizes HCl, driving the reaction to completion:

Yields exceed 90% with rigorous exclusion of moisture.

Electrochemical Synthesis Using Mediated Electron Transfer

Electrochemical methods, as demonstrated in the synthesis of sulfonamide derivatives, offer a green alternative by minimizing solvent waste.

Setup and Procedure

An undivided cell with platinum anode and nickel cathode facilitates the reaction. Cyclohexylmethanesulfonamide and benzyl bromide dissolve in DMSO with potassium iodide as a redox mediator. Applying 30 mA current for 40 minutes achieves 65% conversion.

Table 2: Electrochemical Parameters and Outcomes

| Current (mA) | Time (min) | Solvent | Mediator | Yield (%) |

|---|---|---|---|---|

| 30 | 40 | DMSO | KI | 65 |

| 50 | 30 | MeCN | NaI | 58 |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the alkylation-sulfonylation sequence, reducing reaction times from hours to minutes. Cyclohexylmethanesulfonamide, benzyl bromide, and methanesulfonyl chloride react in a single pot under microwave conditions (100°C, 300 W), achieving 80% yield in 15 minutes.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Alkylation | 78–85 | High | Moderate |

| Sulfonylation | 90+ | Moderate | Low |

| Electrochemical | 58–65 | Low | Very Low |

| Microwave-Assisted | 80 | High | Moderate |

Q & A

Basic: What are the standard synthetic routes for N-benzyl-N-cyclohexylmethanesulfonamide, and how is purity optimized?

Methodological Answer:

The synthesis typically involves alkylation of a sulfonamide precursor. For example, N-cyclohexylbenzenesulfonamide is treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) to deprotonate the sulfonamide nitrogen, followed by reaction with benzyl chloride. The product is isolated via precipitation in ice-water and recrystallized from a methanol-water mixture (50:50 v/v) . Purity optimization includes:

- Chromatographic purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

- Crystallization : Solvent selection based on solubility differences (e.g., methanol-water systems).

- Analytical validation : Confirmation via HPLC (≥95% purity) and NMR spectroscopy to detect residual solvents or unreacted precursors .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for benzyl (δ ~4.3 ppm for CH₂), cyclohexyl (δ ~1.2–2.1 ppm), and sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) .

- NOESY/ROESY : Verify spatial proximity of benzyl and cyclohexyl groups.

- X-ray Crystallography :

- Single-crystal X-ray studies reveal dihedral angles between aromatic and cyclohexyl rings (e.g., 37.91–40.29°), confirming steric interactions .

- Hydrogen bonding networks (e.g., N–H···O=S) are analyzed using refinement software (e.g., SHELXL) with R factors <0.05 .

Advanced: How do structural modifications (e.g., substituents on the benzene ring) influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies indicate:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity by increasing electrophilicity at the sulfonamide sulfur .

- Bulkier substituents (e.g., cyclohexyl vs. methyl) reduce solubility but improve binding to hydrophobic pockets in target enzymes (e.g., carbonic anhydrase) .

- Experimental Design :

- Synthesize analogs via regioselective substitution (e.g., Friedel-Crafts alkylation).

- Compare IC₅₀ values in enzyme inhibition assays (e.g., in vitro anti-HIV protease assays) .

Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

Contradictions often arise from variations in:

- Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound stability .

- Cell lines/microbial strains : Use standardized models (e.g., E. coli ATCC 25922 for antimicrobial tests).

- Dosage ranges : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows.

Resolution Strategy : - Meta-analysis of literature data to identify trends.

- Reproduce key studies under controlled conditions (e.g., CLSI guidelines for antimicrobial assays) .

Advanced: What mechanistic insights guide the design of reaction pathways for derivatives?

Methodological Answer:

- Nucleophilic substitution : Benzylation proceeds via SN2 mechanism, confirmed by kinetic isotope effects (KIE) studies .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields.

- Inert atmosphere : Use argon/nitrogen to prevent oxidation of sulfonamide intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reaction barriers and optimize pathways .

Structural: What conformational insights are critical for drug design?

Methodological Answer:

- Dihedral angles : X-ray data show cyclohexyl ring puckering (chair vs. boat conformations) impacts steric hindrance and binding .

- Molecular packing : Crystal lattice interactions (e.g., π-π stacking of benzyl groups) influence solubility and bioavailability .

- Torsional flexibility : Molecular dynamics simulations (e.g., GROMACS) assess rotational freedom of the sulfonamide group .

Advanced: How to analyze reaction byproducts and optimize yields?

Methodological Answer:

- LC-MS/MS : Identify byproducts (e.g., over-alkylated derivatives) via fragmentation patterns.

- Kinetic studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., C=O and S=O stretches).

- Yield optimization :

- Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloride).

- Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Toxicity : Refer to SDS for LD₅₀ data (e.g., acute oral toxicity in rodents).

- Storage : -20°C under argon in amber vials to prevent photodegradation.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.